molecular formula C8H15NS2 B13325509 4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine

4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine

Katalognummer: B13325509
Molekulargewicht: 189.3 g/mol
InChI-Schlüssel: IJPCSLFFVSKTHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine is a complex organic compound that features a unique combination of sulfur-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine typically involves the reaction of thietan-3-amine with 4-methyl-tetrahydrothiophene. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require bases or acids to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other sulfur-containing molecules, influencing biochemical pathways. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thietan-3-amine: A simpler analog with similar sulfur-containing rings.

    Tetrahydrothiophene: Another sulfur-containing heterocycle with different substitution patterns.

    Thietane: A related compound with a smaller ring structure.

Uniqueness

4-Methyl-N-(thietan-3-yl)tetrahydrothiophen-3-amine is unique due to its combination of two different sulfur-containing rings and the presence of a methyl group. This structure provides distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

Molekularformel

C8H15NS2

Molekulargewicht

189.3 g/mol

IUPAC-Name

4-methyl-N-(thietan-3-yl)thiolan-3-amine

InChI

InChI=1S/C8H15NS2/c1-6-2-10-5-8(6)9-7-3-11-4-7/h6-9H,2-5H2,1H3

InChI-Schlüssel

IJPCSLFFVSKTHS-UHFFFAOYSA-N

Kanonische SMILES

CC1CSCC1NC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.